molecular formula C12H16ClNO2 B14764945 4-Chloro-3-((tetrahydro-2H-pyran-4-yl)methoxy)aniline

4-Chloro-3-((tetrahydro-2H-pyran-4-yl)methoxy)aniline

Cat. No.: B14764945
M. Wt: 241.71 g/mol
InChI Key: SELWCJTVCDKZEX-UHFFFAOYSA-N
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Description

4-Chloro-3-((tetrahydro-2H-pyran-4-yl)methoxy)aniline is an organic compound that features a chloro-substituted aniline moiety linked to a tetrahydropyran ring via a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-((tetrahydro-2H-pyran-4-yl)methoxy)aniline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-((tetrahydro-2H-pyran-4-yl)methoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature.

    Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or water, elevated temperatures.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Dechlorinated aniline derivatives.

    Substitution: Substituted aniline derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 4-Chloro-3-((tetrahydro-2H-pyran-4-yl)methoxy)aniline involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

4-chloro-3-(oxan-4-ylmethoxy)aniline

InChI

InChI=1S/C12H16ClNO2/c13-11-2-1-10(14)7-12(11)16-8-9-3-5-15-6-4-9/h1-2,7,9H,3-6,8,14H2

InChI Key

SELWCJTVCDKZEX-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1COC2=C(C=CC(=C2)N)Cl

Origin of Product

United States

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